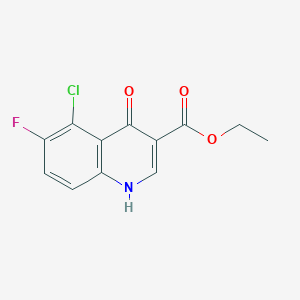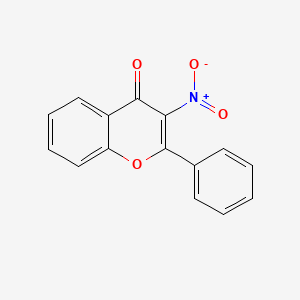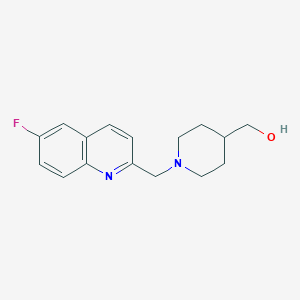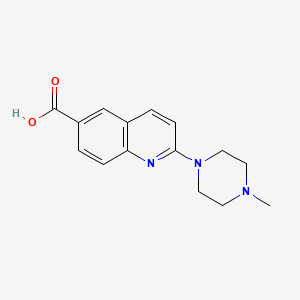
Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-cloro-6-fluoro-4-hidroxiquinolina-3-carboxilato de etilo es un derivado de quinolina conocido por su estructura química única y posibles aplicaciones en diversos campos. Este compuesto se caracteriza por la presencia de grupos funcionales cloro, flúor e hidroxilo unidos al anillo de quinolina, lo que lo convierte en una molécula versátil para la síntesis química y la investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-cloro-6-fluoro-4-hidroxiquinolina-3-carboxilato de etilo normalmente implica la reacción de materiales de partida adecuados en condiciones controladas. Un método común implica la reacción de 5-cloro-6-fluoro-4-hidroxiquinolina con cloroformato de etilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente, lo que lleva a la formación del compuesto éster deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza adecuados para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-cloro-6-fluoro-4-hidroxiquinolina-3-carboxilato de etilo puede experimentar diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Los grupos cloro y flúor se pueden sustituir por otros grupos funcionales utilizando reactivos apropiados.
Oxidación y reducción: El grupo hidroxilo se puede oxidar a un grupo carbonilo o reducir a un átomo de hidrógeno.
Hidrólisis del éster: El grupo éster se puede hidrolizar para formar el ácido carboxílico correspondiente.
Reactivos y condiciones comunes
Sustitución: Reactivos como el metóxido de sodio o el terc-butóxido de potasio se pueden utilizar para reacciones de sustitución nucleófila.
Oxidación: Se pueden utilizar agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan comúnmente.
Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis del grupo éster.
Principales productos formados
Sustitución: Formación de derivados con diferentes grupos funcionales.
Oxidación: Formación de derivados del ácido quinolina-3-carboxílico.
Reducción: Formación de derivados de quinolina reducidos.
Hidrólisis: Formación de ácido 5-cloro-6-fluoro-4-hidroxiquinolina-3-carboxílico.
Aplicaciones Científicas De Investigación
El 5-cloro-6-fluoro-4-hidroxiquinolina-3-carboxilato de etilo tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 5-cloro-6-fluoro-4-hidroxiquinolina-3-carboxilato de etilo implica su interacción con objetivos y vías moleculares específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede interferir con la síntesis de ADN o la función de proteínas, lo que da como resultado actividades antimicrobianas o anticancerígenas.
Comparación Con Compuestos Similares
Compuestos similares
- Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
- 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
Singularidad
El 5-cloro-6-fluoro-4-hidroxiquinolina-3-carboxilato de etilo es único debido a su patrón de sustitución específico en el anillo de quinolina, que imparte propiedades químicas y biológicas distintas. Su combinación de grupos cloro, flúor e hidroxilo lo convierte en un compuesto valioso para diversas aplicaciones sintéticas y de investigación.
Propiedades
Número CAS |
141291-37-4 |
|---|---|
Fórmula molecular |
C12H9ClFNO3 |
Peso molecular |
269.65 g/mol |
Nombre IUPAC |
ethyl 5-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)6-5-15-8-4-3-7(14)10(13)9(8)11(6)16/h3-5H,2H2,1H3,(H,15,16) |
Clave InChI |
RWCOPHWIAGNGNC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=C(C1=O)C(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11849735.png)


![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)
![4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)







